
Ceralasertib: A Technical Guide to a Leading
ATR Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705 Get Quote

An In-depth Whitepaper on the Discovery, Development, and Mechanism of Action of a Key

DNA Damage Response Modulator

Executive Summary
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage

Response (DDR) pathway.[1][2][3] This technical guide provides a comprehensive overview of

the discovery, preclinical development, and clinical evaluation of Ceralasertib for researchers,

scientists, and drug development professionals. We delve into its mechanism of action,

summarize key quantitative data from seminal studies, and provide detailed experimental

protocols for its investigation. Visualizations of the core signaling pathways and experimental

workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction: Targeting the DNA Damage Response
The integrity of the genome is under constant threat from both endogenous and exogenous

sources of DNA damage. To counter this, cells have evolved a complex network of signaling

pathways collectively known as the DNA Damage Response (DDR).[4] A key player in the DDR

is the ATR kinase, which is activated in response to single-stranded DNA (ssDNA) regions that

arise from stalled DNA replication forks, a phenomenon known as replication stress.[2][5] Many

cancer cells exhibit high levels of replication stress due to oncogene activation and defects in

cell cycle regulation, making them particularly dependent on the ATR pathway for survival.[5]

This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill
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cancer cells by exacerbating their intrinsic genomic instability.[4] Ceralasertib was developed

by AstraZeneca as a potent and selective ATR inhibitor to exploit this vulnerability.[6][7]

Discovery and Preclinical Development of
Ceralasertib (AZD6738)
The development of Ceralasertib (AZD6738) stemmed from the optimization of a morpholino-

pyrimidine series of compounds.[7] The goal was to identify a potent and selective ATR inhibitor

with favorable pharmacokinetic properties for oral administration.[8][9] This effort led to the

discovery of Ceralasertib, which demonstrated excellent potency, selectivity, and preclinical

pharmacokinetic characteristics.[8]

Mechanism of Action
Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase.[6][10] In

response to replication stress, ATR is activated and phosphorylates a multitude of downstream

substrates, most notably Checkpoint Kinase 1 (CHK1).[5][10] This phosphorylation cascade

initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and

preventing cells with damaged DNA from entering mitosis.[2][11] By inhibiting ATR, Ceralasertib

prevents the phosphorylation and activation of CHK1, abrogating the cell cycle checkpoint.[2]

[11] This forces cancer cells with high levels of DNA damage to proceed into mitosis, leading to

mitotic catastrophe and subsequent apoptosis.[12]

A key concept in the application of Ceralasertib is "synthetic lethality." This occurs when the

inhibition of ATR is lethal to cancer cells that have pre-existing defects in other DDR pathways,

such as mutations in the ATM gene.[13] ATM is another critical DDR kinase that is primarily

activated by double-strand DNA breaks. In ATM-deficient tumors, cells become more reliant on

ATR for survival, making them exquisitely sensitive to ATR inhibition.[7][13]
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Caption: Ceralasertib inhibits the ATR signaling pathway.
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In Vitro Activity
Ceralasertib has demonstrated potent inhibition of ATR kinase activity in enzymatic assays and

robust anti-proliferative effects in a wide range of cancer cell lines.[6][14]

Table 1: In Vitro Potency of Ceralasertib

Assay Type Target IC50 Source

Enzymatic Assay ATR Kinase 1 nM [12][14]

Cellular Assay

(pCHK1 Ser345)
ATR Kinase 74 nM [6]

Ceralasertib has shown single-agent anti-proliferative activity in numerous cancer cell lines,

with enhanced sensitivity observed in cell lines with defects in the ATM pathway.[2][6]

Table 2: Monotherapy Proliferation IC50 Values for Ceralasertib in Selected Cancer Cell Lines

Cell Line Cancer Type ATM Status IC50 (µM) Source

LoVo
Colorectal

Cancer
Proficient < 1 [6]

FaDu
Head and Neck

Cancer
Proficient > 1 [2]

FaDu ATM-/-
Head and Neck

Cancer
Deficient < 1 [2]

Furthermore, Ceralasertib has demonstrated synergistic effects when combined with various

DNA-damaging agents, including chemotherapy and PARP inhibitors.[2][6]

In Vivo Preclinical Studies
In vivo studies using xenograft models have confirmed the anti-tumor activity of Ceralasertib,

both as a monotherapy and in combination therapies.[6][12] Oral administration of Ceralasertib
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has been shown to inhibit tumor growth in a dose-dependent manner, particularly in ATM-

deficient tumor models.[6]

Table 3: In Vivo Monotherapy Efficacy of Ceralasertib in Xenograft Models

Xenograft
Model

Cancer Type Dosing Outcome Source

ATM-deficient Various
Chronic daily oral

dosing

Significant dose-

dependent tumor

growth inhibition

[6]

ATM-proficient Various
Chronic daily oral

dosing

Minimal tumor

growth inhibition
[6]

Combination studies have shown that Ceralasertib significantly enhances the anti-tumor activity

of chemotherapy agents like carboplatin and PARP inhibitors like olaparib.[2][6]

Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that Ceralasertib is orally bioavailable.

[15] Interestingly, dose-dependent bioavailability was observed, with greater than proportional

increases in exposure as the dose increased, suggesting saturable first-pass metabolism.[16]

Ceralasertib distributes rapidly and extensively to most tissues, with the exception of the brain

and spinal cord.[16][15]

Table 4: Preclinical Pharmacokinetic Parameters of Ceralasertib in Mice

Parameter Observation Source

Bioavailability

Dose-dependent, ~two-fold

increase between lowest and

highest doses

[16]

Metabolism
Saturable first-pass (intestinal

and gut)
[16]

Distribution
Rapid and extensive to most

tissues (except CNS)
[16]
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Clinical Development of Ceralasertib
Ceralasertib has been and continues to be evaluated in numerous clinical trials across a wide

range of solid tumors, both as a monotherapy and in combination with various anti-cancer

agents.[17][18][19]

Phase I Studies
Initial Phase I trials were designed to determine the safety, tolerability, maximum tolerated dose

(MTD), and recommended Phase II dose (RP2D) of Ceralasertib. These studies also evaluated

the pharmacokinetic and pharmacodynamic profiles of the drug in patients. The primary dose-

limiting toxicity observed with Ceralasertib has been hematological, particularly

thrombocytopenia.[17]

Table 5: Recommended Phase II Doses (RP2D) of Ceralasertib in Combination Therapies

Combination Agent Ceralasertib RP2D Cycle Source

Paclitaxel (weekly)
240 mg BID, days 1-

14
28-day [20]

Carboplatin (AUC5) 40 mg QD, days 1-2 21-day [21]

Olaparib 160 mg, days 1-7 28-day [22]

Durvalumab
240 mg BID, days 15-

28
28-day [23][24]

Phase II/III Studies and Clinical Efficacy
Phase II trials have evaluated the anti-tumor activity of Ceralasertib in various cancer types and

patient populations. Promising signals of efficacy have been observed in several settings.

Combination with Paclitaxel: In a Phase I study with an expansion cohort in refractory solid

tumors, the combination of Ceralasertib and weekly paclitaxel demonstrated an overall

confirmed response rate of 25.5%.[25] Notably, in patients with melanoma who had failed

prior anti-PD1 therapy, the response rate was 33.3%.[20]
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Combination with Durvalumab (anti-PD-L1): In a Phase II study in patients with advanced

gastric cancer, the combination of Ceralasertib and durvalumab showed an overall response

rate of 22.6%.[23][24] In patients with non-small cell lung cancer (NSCLC) with RAS

mutations, this combination has also shown promising survival rates.[26] A Phase III trial

(LATIFY) is currently evaluating this combination versus docetaxel in NSCLC patients who

have progressed on prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[27]

Combination with Olaparib (PARP inhibitor): In the plasmaMATCH trial for triple-negative

breast cancer, the combination of olaparib and Ceralasertib resulted in a confirmed objective

response rate of 17.1%.[22] Responses were observed in patients both with and without

germline BRCA1/2 mutations.[22]

Early clinical evidence also supports the synthetic lethal interaction between ATR inhibition and

ATM deficiency. In a Phase I study of Ceralasertib in combination with olaparib, clinical benefit

was observed in patients with tumors harboring deleterious ATM mutations.[13]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

development of Ceralasertib.

In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ceralasertib on

cancer cell lines.

Methodology:

Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the

treatment period.[2]

The following day, cells are treated with a serial dilution of Ceralasertib or DMSO as a

vehicle control.

After a 3-day incubation period, cell viability is assessed using a commercially available

assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically

active cells.[12]
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Luminescence is measured using a plate reader.

Data is normalized to the DMSO-treated controls, and IC50 values are calculated using

non-linear regression analysis in software like GraphPad Prism.[12]

Seed cells in 96-well plates

Treat with Ceralasertib (serial dilution)

Incubate for 3 days

Add CellTiter-Glo reagent

Measure luminescence

Normalize data and calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Phospho-CHK1
Objective: To confirm the on-target activity of Ceralasertib by measuring the inhibition of

ATR-mediated CHK1 phosphorylation.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.selleckchem.com/products/ceralasertib-azd6738-atr-inhibitor.html
https://www.benchchem.com/product/b15543705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cells are treated with increasing concentrations of Ceralasertib for a specified time

(e.g., 24 hours).[2]

Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against phospho-

CHK1 (Ser345) and total CHK1. An antibody against a housekeeping protein (e.g., β-actin)

is used as a loading control.

The membrane is then incubated with corresponding secondary antibodies conjugated to

horseradish peroxidase.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Ceralasertib in a living organism.

Methodology:

Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice

(e.g., nude mice).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and control groups.

Ceralasertib is administered orally at various doses and schedules. The control group

receives a vehicle.

Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Body weight is also monitored as an indicator of toxicity.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

western blotting for pCHK1 or immunohistochemistry for γH2AX).

Conclusion and Future Directions
Ceralasertib has emerged as a leading clinical-stage ATR inhibitor with a well-defined

mechanism of action and a strong preclinical rationale for its use in oncology.[10] Clinical

studies have demonstrated its manageable safety profile and promising anti-tumor activity,

particularly in combination with DNA-damaging agents and immunotherapy.[17][20][21][23] The

principle of synthetic lethality with ATM deficiency provides a clear patient selection strategy

that is being actively explored in clinical trials.[13]

Future research will likely focus on identifying additional predictive biomarkers of response to

Ceralasertib, optimizing combination strategies, and expanding its application to other tumor

types with inherent dependencies on the ATR pathway. The ongoing and planned clinical trials

will be crucial in defining the ultimate role of Ceralasertib in the armamentarium of cancer

therapeutics.[18][27] The development of Ceralasertib represents a significant advancement in

the field of targeted cancer therapy, offering a new approach to exploit the genomic instability of

cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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